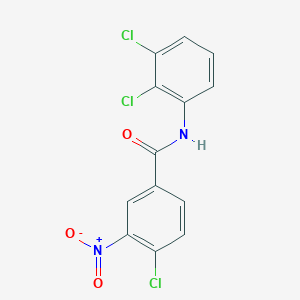

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide

CAS No.: 328258-42-0

Cat. No.: VC10805645

Molecular Formula: C13H7Cl3N2O3

Molecular Weight: 345.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328258-42-0 |

|---|---|

| Molecular Formula | C13H7Cl3N2O3 |

| Molecular Weight | 345.6 g/mol |

| IUPAC Name | 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) |

| Standard InChI Key | VGOOYJLWZFNZFG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core substituted at the 3-position with a nitro group () and at the 4-position with chlorine. The amide nitrogen is bonded to a 2,3-dichlorophenyl group, introducing additional halogenation . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.565 g/mol |

| Exact Mass | 343.952 g/mol |

| Topological Polar Surface Area | 74.92 Ų |

| LogP (Octanol-Water) | 5.4035 |

The dichlorophenyl and nitro groups create a sterically hindered environment, likely influencing reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystallographic data for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide are unavailable, analogs like N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide exhibit twisted conformations with dihedral angles of 72.6° and 8.0° between aromatic rings . Such distortions may arise from intramolecular steric clashes or hydrogen bonding. In related benzamides, molecules form inversion dimers via N–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.6–3.8 Å) , suggesting similar packing behavior in the title compound.

Synthesis and Manufacturing

Reaction Pathways

Although no direct synthesis is documented, methodologies for analogous nitrobenzamides involve:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-3-nitrobenzoic acid with amines to form substituted benzamides .

-

Acyl Chloride Intermediates: Converting carboxylic acids to acyl chlorides using thionyl chloride () before amine coupling .

A hypothetical route for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide could follow:

This approach mirrors the 97.5% yield achieved in synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide .

Process Optimization

Key factors from related syntheses include:

-

Temperature Control: Maintaining reflux conditions (100–110°C) for substitution reactions .

-

Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance amine reactivity.

-

Purification: Acid-base workup (e.g., acetic acid for pH adjustment) to isolate products .

Physicochemical Characteristics

Stability and Reactivity

The compound’s stability is influenced by:

-

Nitro Group: Potential thermal sensitivity, requiring storage below 25°C .

-

Amide Bond: Susceptibility to hydrolysis under acidic or basic conditions.

-

Halogen Content: Chlorine substituents may confer resistance to oxidative degradation.

Spectroscopic Data

While experimental spectra are unavailable, predicted features include:

-

IR: Stretching vibrations at 1680–1650 cm (amide C=O), 1540–1520 cm (NO), and 750–700 cm (C–Cl) .

-

NMR:

Research Gaps and Future Directions

-

Pharmacological Profiling: In vitro toxicity and target screening studies are needed.

-

Synthetic Scalability: Developing one-pot methodologies to reduce production costs.

-

Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume